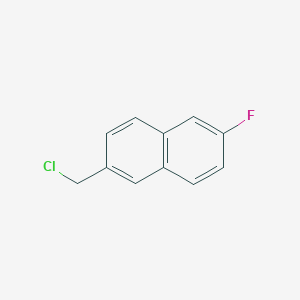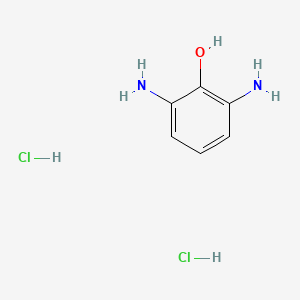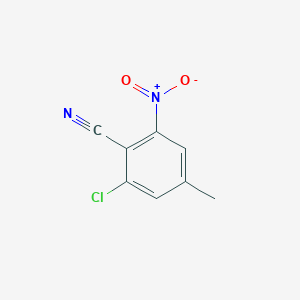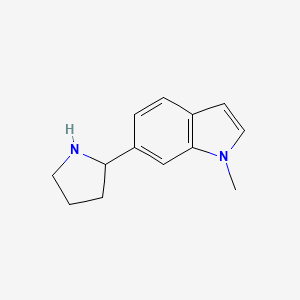
2-(Chloromethyl)-6-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group at the second position and a fluorine atom at the sixth position on the naphthalene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoronaphthalene typically involves the chloromethylation of 6-fluoronaphthalene. This can be achieved through the reaction of 6-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-fluoronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines in polar solvents.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthalenes.
Electrophilic Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Oxidation: Formation of naphthoic acids.
Reduction: Formation of methyl-substituted naphthalenes.
Scientific Research Applications
2-(Chloromethyl)-6-fluoronaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoronaphthalene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
Comparison with Similar Compounds
2-(Chloromethyl)naphthalene: Lacks the fluorine atom, leading to different reactivity and properties.
6-Fluoronaphthalene: Lacks the chloromethyl group, resulting in different chemical behavior.
2-(Bromomethyl)-6-fluoronaphthalene: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness: 2-(Chloromethyl)-6-fluoronaphthalene is unique due to the presence of both chloromethyl and fluorine substituents on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C11H8ClF |
|---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
2-(chloromethyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 |
InChI Key |
OGQHVZOLFIAWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)



![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)

![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
